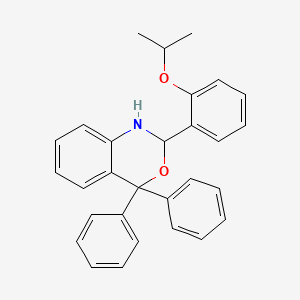![molecular formula C14H12BrNOS B4713712 3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4713712.png)
3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one
説明
3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. Chalcones are a class of compounds that have been extensively studied due to their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of 3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one is not fully understood. However, studies have shown that the compound can modulate various signaling pathways involved in inflammation, oxidative stress, and cancer. It has been reported to inhibit the NF-κB and MAPK signaling pathways, which play a crucial role in inflammation. Additionally, the compound has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense mechanisms. Furthermore, this compound has been reported to induce apoptosis and inhibit cell proliferation by modulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. Studies have reported that the compound can reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, thereby reducing inflammation. Additionally, this compound has been shown to scavenge free radicals and protect against oxidative stress. Furthermore, the compound has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using a simple and efficient method. Additionally, it exhibits potent biological activities, making it a promising candidate for the development of new drugs. However, the compound has poor solubility in water, which can limit its use in certain experiments. Furthermore, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one. One potential direction is to investigate the compound's effects on other signaling pathways involved in inflammation, oxidative stress, and cancer. Additionally, the compound's pharmacokinetics and toxicity need to be studied to determine its suitability for use in humans. Furthermore, the compound's potential for use in combination therapy with other drugs needs to be explored. Finally, the development of new derivatives of this compound with improved solubility and potency could lead to the development of new drugs for the treatment of various diseases.
科学的研究の応用
3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been extensively studied for its biological activities. It has been reported to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various diseases. Additionally, this compound has been shown to possess antioxidant activity by scavenging free radicals and protecting against oxidative stress. Furthermore, the compound has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
(E)-3-(2-bromo-4-methylanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-10-4-5-12(11(15)9-10)16-7-6-13(17)14-3-2-8-18-14/h2-9,16H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJULGSOVWYFPK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=CC(=O)C2=CC=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4713631.png)

![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4713639.png)
![1-(2-fluorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4713647.png)
![2-{5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4713665.png)
![4-chloro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4713673.png)
![1-(3,4-dichlorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4713686.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B4713701.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4713705.png)
![2-({3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4713713.png)

![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4713730.png)
![(2-{[5-[(diethylamino)carbonyl]-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4713735.png)
